molecular formula C5H8F3N B3046777 N-methyl-1-(trifluoromethyl)cyclopropan-1-amine CAS No. 1301818-80-3

N-methyl-1-(trifluoromethyl)cyclopropan-1-amine

Cat. No.: B3046777
CAS No.: 1301818-80-3
M. Wt: 139.12
InChI Key: CZKBIVOYQZPRFT-UHFFFAOYSA-N
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Description

“N-methyl-1-(trifluoromethyl)cyclopropan-1-amine” is a chemical compound with the molecular formula C5H8F3N . It is also known as "N-methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclopropane ring, which is a three-membered carbon ring, with a trifluoromethyl group (-CF3) and a methylamine group (-NHCH3) attached . The InChI code for this compound is 1S/C5H8F3N.ClH/c1-9-4(2-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H .

Scientific Research Applications

Synthesis and Catalysis

  • Ring-Opening Reactions and Synthesis of Reuptake Inhibitors : N-methyl-1-(trifluoromethyl)cyclopropan-1-amine has been used in Lewis acid-catalyzed ring-opening reactions of cyclopropanes. This process has been applied in the synthesis of serotonin/norepinephrine reuptake inhibitors, highlighting its potential in creating complex organic molecules (Lifchits & Charette, 2008).

Chemical Reactivity and Applications

  • Development of Reductive Amination Processes : N-methyl and N-alkylamines, which include structures like this compound, are crucial in academic research and industrial production. They are integral in the synthesis of various life-science molecules and drugs. Innovative methods using cobalt oxide nanoparticles for the reductive amination of these compounds have been developed, emphasizing the importance of such structures in chemical synthesis (Senthamarai et al., 2018).

  • Utility in Acylation Reactions : N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) have been used for the trifluoroacetylation of amine groups under mild, non-acidic conditions. These reagents, which are structurally similar to this compound, demonstrate the compound's potential utility in selective acylation reactions, particularly in trace analysis and functionalization of sensitive groups (Donike, 1973).

Medical and Biological Applications

  • Synthesis of Biologically Active Compounds : The compound has been implicated in the synthesis of biologically active molecules, such as antimicrobial and cytotoxic agents. Derivatives of this compound have been evaluated for their antibacterial and cytotoxic properties, demonstrating its relevance in drug discovery and medicinal chemistry (Noolvi et al., 2014).

  • Catalytic Synthesis of Cyclopropanes : The compound plays a role in the enantioselective synthesis of trifluoromethyl cyclopropanes, which are important in medicinal chemistry. These cyclopropanes are synthesized using ruthenium catalysts, showcasing the utility of this compound in creating structurally complex and biologically relevant molecules (Kotozaki et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

N-methyl-1-(trifluoromethyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N/c1-9-4(2-3-4)5(6,7)8/h9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKBIVOYQZPRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735252
Record name N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301818-80-3
Record name N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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